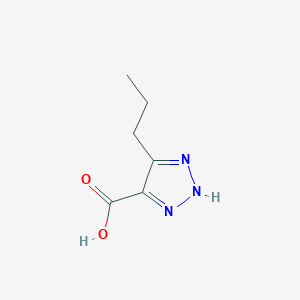

5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

“5-propyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-triazole-4-carboxylic acid . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular formula of 1H-1,2,3-triazole-4-carboxylic acid is C3H3N3O2 . The average mass is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis

The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . It became the prototypical example of a ‘click’ reaction .Scientific Research Applications

Synthesis of Antiepileptic Agents

The triazole ring is a common structure found in various pharmacologically active compounds. One notable application is the synthesis of antiepileptic drugs, such as rufinamide . The robust and versatile protocol for synthesizing substituted 1,2,3-triazoles under continuous flow conditions has been used to produce rufinamide with a high yield of 96% .

Bioconjugation Chemistry

Triazoles are extensively used in bioconjugation chemistry. This involves attaching biologically active molecules to other substances, such as drugs or fluorescent markers, without affecting their biological activity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often associated with triazole synthesis, is particularly useful in this field .

Dendrimer and Polymer Synthesis

The CuAAC reaction is also pivotal in the synthesis of dendrimers and polymers. These highly branched, tree-like structures have applications in drug delivery systems, where they can be used to transport therapeutic agents to specific sites within the body .

Peptidomimetics Development

Triazoles can act as mimics of peptide bonds, which are the linkages between amino acids in proteins. This property is exploited in the development of peptidomimetics, compounds that mimic the structure of peptides and can inhibit or modulate protein-protein interactions, leading to potential therapeutic applications .

Combinatorial Drug Chemistry

The triazole core is a valuable scaffold in combinatorial chemistry, which is used to rapidly synthesize a large number of different compounds. This approach is essential in the discovery of new drugs, as it allows for the exploration of a vast chemical space .

Materials Science

In materials science, triazoles contribute to the creation of new materials with desirable properties. For example, they can be incorporated into electronic materials, coatings, and other advanced materials that require stability and durability .

Mechanism of Action

Target of Action

It’s known that triazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs, suggesting that it may interact with its targets in a similar manner .

Biochemical Pathways

It’s worth noting that the copper-catalyzed 1,3-dipolar huisgen cycloaddition of azides to alkynes, known as the cuaac reaction, has revolutionized the field of triazole synthesis . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .

Result of Action

It’s known that triazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contributes greatly to the high density, insensitivity, and thermal stability of related compounds .

properties

IUPAC Name |

5-propyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4-5(6(10)11)8-9-7-4/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCJJYJUCVCJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)

![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)